An In-depth Technical Guide to 3-(2-Quinolyl)-DL-alanine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(2-Quinolyl)-DL-alanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(2-Quinolyl)-DL-alanine. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a deeper understanding of the causality behind the chemical properties and experimental methodologies associated with this intriguing molecule. By integrating foundational chemical principles with practical, field-proven insights, this guide endeavors to be a self-validating resource for researchers at the forefront of medicinal chemistry and drug discovery. Every piece of data, every protocol, is presented with the intent of fostering a thorough and actionable understanding of 3-(2-Quinolyl)-DL-alanine.
Introduction: A Molecule of Converging Potential
3-(2-Quinolyl)-DL-alanine is a non-proteinogenic α-amino acid that marries the well-established biological significance of the quinoline moiety with the fundamental biochemical role of alanine. The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic activities, including antimalarial, anticancer, and anti-inflammatory agents.[1] By incorporating this privileged scaffold into the structure of alanine, a molecule is created that holds significant promise as a versatile building block for the synthesis of novel bioactive compounds and peptidomimetics.[2][3] This guide will delve into the core chemical properties, synthesis, and potential applications of the racemic mixture, 3-(2-Quinolyl)-DL-alanine, providing a robust foundation for its utilization in research and development.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of 3-(2-Quinolyl)-DL-alanine are fundamental to its handling, reactivity, and biological interactions. While experimental data for this specific molecule is not extensively available in the public domain, we can infer and predict its properties based on the known characteristics of its constituent parts—quinoline and DL-alanine—and related compounds.
Table 1: Physicochemical Properties of 3-(2-Quinolyl)-DL-alanine and its Enantiomers
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| CAS Number | 123761-12-6 (DL-form) | [4] |
| Appearance | Grayish powder (predicted) | Based on L- and D-forms[2] |
| Melting Point | 176 - 180 °C (L-form) | [Chem-Impex] |
| Solubility | Predicted to be slightly soluble in water, with increased solubility in acidic and basic aqueous solutions. Soluble in organic solvents like DMSO and DMF. | Inferred from the properties of amino acids and quinoline.[5][6][7] |
| pKa (predicted) | ~2.3 (carboxyl group), ~9.7 (amino group) | Based on alanine [Wikipedia] |
| Optical Rotation | [α]²⁵_D_ = +28 ± 1° (c=1 in 80% AcOH) for L-form; [α]²⁴_D_ = -28 ± 2° (c=1 in 80% AcOH) for D-form | [Chem-Impex] |
Rationale for Predicted Properties:
-
Solubility: The presence of both a carboxylic acid and an amino group suggests a zwitterionic character at neutral pH, leading to some water solubility. The large, hydrophobic quinoline ring, however, is expected to significantly decrease water solubility compared to alanine. Solubility is predicted to increase in acidic and basic solutions due to salt formation. The aromatic nature of the quinoline moiety suggests solubility in polar aprotic solvents like DMSO and DMF.[8]
-
pKa: The electronic properties of the quinoline ring are not expected to drastically alter the pKa values of the distant carboxyl and amino groups compared to the parent amino acid, alanine.
Synthesis and Reactivity: Constructing the Quinoline-Amino Acid Chimera
The synthesis of 3-(2-Quinolyl)-DL-alanine can be approached through several strategic disconnections. A logical and commonly employed method involves the alkylation of a glycine or alanine equivalent with a suitable quinoline-containing electrophile.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 3-(2-Quinolyl)-DL-alanine is illustrated below. This approach highlights the key bond disconnection between the α-carbon of the alanine backbone and the methylene bridge attached to the quinoline ring.
Caption: Retrosynthetic analysis of 3-(2-Quinolyl)-DL-alanine.
Experimental Protocol: A Malonic Ester Synthesis Approach
The following protocol is a representative method for the synthesis of 3-(2-Quinolyl)-DL-alanine, adapted from established procedures for similar amino acid derivatives.[4]
Step 1: Synthesis of Diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate
-
To a solution of diethyl acetamidomalonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium ethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 2-(bromomethyl)quinoline (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Hydrolysis and Decarboxylation to 3-(2-Quinolyl)-DL-alanine
-
Suspend the purified diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6) using a concentrated solution of ammonium hydroxide.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-(2-Quinolyl)-DL-alanine.
Caption: Potential neuroprotective mechanism of action.
Anticancer Drug Development
The quinoline scaffold is present in numerous anticancer agents that function through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. [9][10][11]3-(2-Quinolyl)-DL-alanine can serve as a precursor for the synthesis of novel compounds with potential anticancer activity. [1]The amino acid portion can be used to conjugate the quinoline moiety to peptides or other targeting ligands to improve tumor cell selectivity and reduce off-target toxicity.
Caption: Application in targeted anticancer drug delivery.
Safety and Handling
As with any chemical compound, 3-(2-Quinolyl)-DL-alanine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-(2-Quinolyl)-DL-alanine represents a fascinating convergence of a privileged heterocyclic scaffold and a fundamental biological building block. While comprehensive experimental data for this specific molecule is still emerging, its predicted chemical properties and the established biological activities of related compounds underscore its significant potential in medicinal chemistry and drug development. This guide has provided a foundational understanding of its synthesis, reactivity, and potential applications, with the aim of empowering researchers to explore the full therapeutic promise of this unique amino acid derivative.
References
-
Chem-Impex. 3-(2'-Quinolyl)-D-alanine. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Chem-Impex. 3-(2'-Quinolyl)-L-alanine. [Link]
-
MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]
-
Walsh Medical Media. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link]
-
MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]
-
PubChem. 3-(2-Quinolyl)-DL-alanine. [Link]
-
SOUTHERN JOURNAL OF SCIENCES. AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. [Link]
-
YouTube. ALANINE SYNTHESIS. #ncchem. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
PubMed. 13C n.m.r. study of L-alanine peptides. [Link]
-
Wikipedia. Quinoline. [Link]
-
PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
RSC Publishing. The Mass Spectra of Amino-acid and Peptide Derivatives. [Link]
-
MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
-
PMC. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
-
ResearchGate. (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
PMC. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
ACS Publications. Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. [Link]
-
ResearchGate. (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]
-
ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... [Link]
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
-
UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]
-
Wageningen University & Research. Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. [Link]
-
ResearchGate. Quinoline derivatives with potential anticancer activity. [Link]
-
ResearchGate. − Solubility of the amino acids analyzed | Download Table. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]
-
ResearchGate. Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. [Link]
-
ResearchGate. Various therapeutic uses of Quinoline.. [Link]
-
Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
Jetir.Org. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]
-
MDPI. Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. [Link]
-
ResearchGate. Characterization and identification of three compounds by ¹H NMR spectra. [Link]
-
PubChem. L-Alanine. [Link]
-
PubMed. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. [Link]
-
ResearchGate. ¹H NMR spectra of variously isotopically labelled l-alanine molecules.... [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. (R)-2-Amino-3-(quinolin-2-yl)propanoic Acid|RUO [benchchem.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. globalresearchonline.net [globalresearchonline.net]
